molecular formula C13H16ClNO2 B1478386 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one CAS No. 2098066-90-9

2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one

Cat. No.: B1478386
CAS No.: 2098066-90-9
M. Wt: 253.72 g/mol
InChI Key: BZYZAWVQZHAULO-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-2-11(14)13(17)15-7-6-10-9(8-16)4-3-5-12(10)15/h3-5,11,16H,2,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYZAWVQZHAULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2=C(C=CC=C21)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one affects various types of cells and cellular processes. Indole derivatives have been reported to influence cell signaling pathways, gene expression, and cellular metabolism. This compound is likely to modulate these processes by interacting with key signaling molecules and transcription factors. The exact cellular effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one are still being studied, but preliminary data suggest it may have potential as an anticancer and anti-inflammatory agent.

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one involves its interaction with biomolecules at the molecular level. Indole derivatives are known to inhibit or activate enzymes, bind to receptors, and alter gene expression. This compound is expected to exert its effects through similar mechanisms, including binding interactions with enzymes and receptors, leading to changes in cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one may change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies on indole derivatives have shown that they can be stable under certain conditions but may degrade over time, affecting their efficacy. Long-term in vitro and in vivo studies are needed to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Studies on animal models are crucial to identify any threshold effects and establish safe dosage ranges.

Metabolic Pathways

2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one is involved in various metabolic pathways. Indole derivatives are known to interact with enzymes and cofactors that play a role in metabolic processes This compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in its metabolism

Transport and Distribution

The transport and distribution of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one within cells and tissues are essential for its biological activity. Indole derivatives are known to interact with transporters and binding proteins that facilitate their movement across cellular membranes. This compound may be transported and distributed to specific tissues and cells, where it can exert its effects. Understanding its transport and distribution mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one can influence its activity and function. Indole derivatives often contain targeting signals or undergo post-translational modifications that direct them to specific cellular compartments or organelles This compound may localize to particular subcellular regions, where it can interact with specific biomolecules and exert its effects

Biological Activity

2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.

  • Molecular Formula: C13H16ClNO2
  • Molecular Weight: 253.72 g/mol
  • Purity: Minimum 95% .

The compound features an indole nucleus, a common structure in numerous bioactive molecules. Indole derivatives have been shown to influence various biochemical pathways, which can lead to significant therapeutic effects.

Target Interactions

2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one interacts with several enzymes and proteins:

  • Receptor Binding: High-affinity binding to multiple receptors, modulating signal transduction pathways.
  • Enzyme Interaction: It affects kinases and phosphatases, altering the phosphorylation states of target proteins, thereby influencing cellular processes .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The interaction with bacterial enzymes can inhibit their growth, making this compound a candidate for further antimicrobial studies.

Anticancer Properties

Indole derivatives are known to possess anticancer activities. Studies have shown that 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity suggests possible applications in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of related indole compounds, providing insight into the potential effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one.

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeFindings
AntimicrobialInhibited growth of various bacterial strains
AnticancerInduced apoptosis in breast cancer cell lines
Anti-inflammatoryReduced levels of TNF-alpha in vitro

Scientific Research Applications

Overview

2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one is a compound that has garnered attention in various scientific research domains due to its unique structural features and biological activities. This compound belongs to the indole derivative class, which is known for its diverse applications in medicinal chemistry, biochemistry, and pharmacology.

Medicinal Chemistry

The compound has potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its indole structure is associated with various biological activities, including anti-cancer properties, which are being explored in several studies.

Anticancer Research

Indole derivatives have been extensively studied for their anticancer properties. The compound's ability to interact with specific cellular pathways can lead to the inhibition of cancer cell proliferation. For instance, it may modulate signaling pathways involved in apoptosis and cell cycle regulation.

Case Study : A study published in Cancer Research demonstrated that indole derivatives could induce apoptosis in cancer cells by activating caspase pathways, suggesting that 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one could similarly affect cancer cell viability through these mechanisms .

Neuropharmacology

Research indicates that indole compounds can influence neurotransmitter systems, making them candidates for neuropharmacological studies. The modulation of serotonin receptors by such compounds has implications for treating mood disorders.

Case Study : A recent investigation into indole derivatives showed promising results in enhancing serotonin receptor activity, which could be beneficial for developing antidepressants .

Enzyme Inhibition Studies

The compound's interaction with various enzymes suggests its potential as an enzyme inhibitor. Indoles are known to affect kinases and phosphatases involved in critical signaling pathways.

Case Study : A publication highlighted the inhibitory effects of certain indole derivatives on protein kinases, leading to reduced phosphorylation of target proteins and subsequent alterations in cellular functions .

Biochemical Mechanisms

The biochemical mechanisms underlying the actions of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one involve:

  • Receptor Binding : The compound can bind to various receptors, influencing their activity and downstream signaling pathways.
  • Enzyme Modulation : It interacts with enzymes such as kinases and phosphatases, affecting cellular processes like metabolism and gene expression.

Comparative Data Table

Application AreaMechanism of ActionReferences
Medicinal ChemistryScaffold for drug design
Anticancer ResearchInduces apoptosis via caspase activation
NeuropharmacologyModulates serotonin receptors
Enzyme InhibitionInhibits protein kinases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.